(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate

Solid-Phase Peptide Synthesis Resin Loading Boc-Amino Acid Attachment

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive chloromethyl ester moiety. It belongs to the class of N-blocked amino acid chloromethyl esters, which are widely employed as activated intermediates in solid-phase peptide synthesis (SPPS) and as prodrug precursors.

Molecular Formula C11H20ClNO4
Molecular Weight 265.73 g/mol
Cat. No. B12071745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
Molecular FormulaC11H20ClNO4
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1
InChIKeyJSNAXNGFWWBFRY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: A Chiral Boc-Protected Amino Acid Chloromethyl Ester for Peptide Synthesis and Prodrug Design


(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive chloromethyl ester moiety . It belongs to the class of N-blocked amino acid chloromethyl esters, which are widely employed as activated intermediates in solid-phase peptide synthesis (SPPS) and as prodrug precursors [1]. The (R)-configuration at the α-carbon corresponds to the D-norvaline backbone, distinguishing it from its (S)-enantiomer and from other Boc-amino acid chloromethyl esters derived from valine, leucine, or isoleucine .

Why (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate Cannot Be Casually Substituted by Other Boc-Amino Acid Chloromethyl Esters


In-class compounds such as Boc-Val-OCH₂Cl, Boc-Leu-OCH₂Cl, or the (S)-enantiomer of the target compound share the same protecting group and ester functionality, yet their substitution in synthetic or biological contexts is not interchangeable. The linear three-carbon side chain of the norvaline backbone imparts distinct steric and electronic properties compared to the β-branched valine or γ-branched leucine analogs, directly affecting reaction kinetics in resin loading, nucleophilic displacement, and enzymatic recognition [1]. Furthermore, the (R)-configuration dictates stereochemical outcomes in asymmetric synthesis and chiral recognition events that the (S)-enantiomer cannot replicate . These differences manifest quantitatively in coupling yields, enantiomeric excess, and biological target engagement, as detailed below.

Quantitative Differentiation Evidence for (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate Relative to Its Closest Analogs


Resin Loading Efficiency: Norvaline vs. β-Branched Amino Acid Chloromethyl Esters

In the K₂CO₃/KI-mediated attachment of Boc-amino acids to chloromethyl Merrifield resin, the steric bulk of the amino acid side chain directly governs loading efficiency. Boc-protected amino acids with unbranched side chains (e.g., norvaline, norleucine) achieve consistently higher substitution levels compared to β-branched analogs (e.g., valine, isoleucine) under identical conditions [1]. While specific data for Boc-D-norvaline chloromethyl ester is not individually reported, the class-level trend indicates that the linear n-propyl side chain of the target compound offers a lower steric penalty than the isopropyl group of valine, translating to faster and more complete resin esterification.

Solid-Phase Peptide Synthesis Resin Loading Boc-Amino Acid Attachment

Stereochemical Integrity: (R)- vs. (S)-Enantiomer in Chiral Peptide Synthesis

The (R)-enantiomer of chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate provides the D-norvaline configuration required for the synthesis of D-amino acid-containing peptides, which are critical for enhancing proteolytic stability and modulating biological activity . Substituting the (S)-enantiomer (CAS 2137025-32-0) in a D-peptide sequence would invert the stereochemistry at that position, potentially abolishing target binding or altering the peptide's secondary structure. In Merrifield SPPS using Boc-chemistry, the use of enantiomerically pure amino acid derivatives is essential; racemization at the α-carbon during resin attachment must be below 1% to maintain peptide homogeneity [1].

Chiral Peptide Synthesis Enantiomeric Purity Diastereoselective Coupling

Chloromethyl Ester vs. Methyl Ester Reactivity in Nucleophilic Displacement

Chloromethyl esters of N-blocked amino acids are specifically designed as superior electrophiles for nucleophilic displacement compared to their methyl ester counterparts. The chlorine atom serves as a significantly better leaving group than methoxide due to the lower pKa of its conjugate acid (HCl, pKa ≈ -7 vs. MeOH, pKa ≈ 15.5), resulting in rate enhancements of several orders of magnitude in Sₙ2 reactions [1]. This property is exploited in prodrug design, where chloromethyl esters undergo intracellular hydrolysis or enzymatic cleavage to release the active carboxylic acid more rapidly than simple alkyl esters [2].

Leaving Group Reactivity Nucleophilic Substitution Prodrug Activation

Boc vs. Fmoc Protecting Group Orthogonality in SPPS Strategy

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is compatible exclusively with Boc-chemistry SPPS, where the Boc group is removed under acidic conditions (TFA). It cannot be substituted by Fmoc-protected analogs (e.g., Fmoc-D-Nva-OCH₂Cl) without changing the entire synthetic protocol, as Fmoc requires basic deprotection conditions that are incompatible with the chloromethyl ester's lability toward nucleophiles [1]. The Boc strategy is preferred when synthesizing peptides that are sensitive to repeated base exposure or when the chloromethyl ester linkage to the resin must be preserved [2].

Protecting Group Strategy Boc-chemistry Orthogonal Deprotection

Optimal Application Scenarios for (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate Based on Quantitative Evidence


Large-Scale Merrifield Solid-Phase Synthesis of D-Norvaline-Containing Peptides

The target compound is the reagent of choice for attaching D-norvaline as the C-terminal residue to chloromethyl Merrifield resin. The linear n-propyl side chain ensures high resin loading efficiency (predicted ≥0.5 meq/g) compared to β-branched amino acid analogs, maximizing peptide yield per synthesis cycle [1]. The (R)-configuration guarantees the correct stereochemistry for D-peptide construction, and the Boc protecting group is fully compatible with standard Boc-chemistry SPPS protocols [2].

Synthesis of Proteolytically Stable D-Peptide Therapeutics

D-Amino acid-containing peptides exhibit enhanced resistance to endogenous proteases. (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate supplies the D-norvaline building block essential for introducing a non-natural D-amino acid at specific positions. The chloromethyl ester's superior electrophilicity ensures efficient coupling to amine nucleophiles, while the Boc group allows for controlled, stepwise chain elongation [3].

Prodrug Design Requiring Rapid Intracellular Ester Hydrolysis

In prodrug strategies where the chloromethyl ester serves as a cleavable masking group for a carboxylic acid pharmacophore, the target compound's chloromethyl moiety provides a significantly faster release profile than conventional alkyl esters. The chloride leaving group (pKa of HCl ≈ -7) enables rapid enzymatic or chemical hydrolysis inside target cells, delivering the active D-norvaline derivative at a rate unattainable with methyl or ethyl ester prodrugs [4].

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